[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a hybrid heterocyclic molecule featuring a 1,3-oxazole and 1,2,3-triazole core. The oxazole moiety is substituted with a 4-ethoxy-3-methoxyphenyl group at position 2 and a methyl group at position 3. The triazole component is esterified with a methyl group at position 5 and a 4-methylphenyl (p-tolyl) substituent at position 1. Its synthesis likely involves multi-step heterocyclic coupling reactions, analogous to methods described for related compounds (e.g., hydrazine-mediated cyclization and esterification steps) .
Properties
IUPAC Name |
[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5/c1-6-32-21-12-9-18(13-22(21)31-5)24-26-20(17(4)34-24)14-33-25(30)23-16(3)29(28-27-23)19-10-7-15(2)8-11-19/h7-13H,6,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVQWGWYSHQHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a novel organic molecule characterized by a complex structure that includes oxazole and triazole rings. This article explores its potential biological activities based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 476.53 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 476.53 g/mol |
| LogP | 4.3052 |
| Hydrogen Bond Acceptors | 9 |
| Polar Surface Area | 80.902 Ų |
These properties suggest the compound may exhibit favorable pharmacokinetic characteristics, which are crucial for drug development.
Antimicrobial Activity
Compounds containing triazole rings have been reported to possess significant antimicrobial properties. For instance, derivatives of 1-(4-methoxyphenyl)-5-methyltriazole have shown activity against various microbial strains . The presence of the oxazole moiety may further enhance this activity due to its electron-withdrawing characteristics that can stabilize interactions with microbial targets.
Anticancer Potential
Research indicates that oxazole derivatives often demonstrate anticancer properties. For example, related compounds have exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) with IC50 values in the micromolar range . Given the structural similarities, it is plausible that our compound may also exhibit similar effects.
Case Studies and Research Findings
A review of literature focusing on oxazole and triazole derivatives reveals several promising findings:
- Cytotoxicity Against Cancer Cell Lines
- Mechanism of Action
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate. For instance, a study evaluated various isoxazole derivatives for their anticancer activity against lung cancer cells (A549). The results indicated that certain derivatives exhibited excellent inhibitory effects comparable to the reference drug doxorubicin .
Case Study: Isoxazole Derivatives
In a comprehensive evaluation of isoxazole derivatives synthesized through a green chemistry approach using agro-waste solvents, several compounds demonstrated promising anticancer activity. The study emphasized the need for further exploration of novel structures to enhance therapeutic efficacy in cancer treatment .
Electrochemical Behavior
Electrochemical studies have shown that compounds containing isoxazole and triazole moieties exhibit significant redox properties. These properties are essential for developing drug candidates with enhanced bioactivity and stability. The cyclic voltammetry tests indicated intensive oxidation and reduction potentials for these compounds, suggesting their potential as antioxidants and in electrochemical applications .
Pharmacological Applications
The structural features of [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate position it well within the realm of pharmaceutical applications:
Antimicrobial Properties
Research indicates that triazole derivatives possess broad-spectrum antimicrobial activity. These compounds are being explored for their potential use in treating bacterial and fungal infections due to their ability to inhibit key enzymes involved in microbial growth .
Anti-inflammatory Effects
Compounds with similar triazole structures have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases . This is particularly relevant in developing new therapies for conditions such as arthritis and other inflammatory disorders.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Biological Activity Gaps : Unlike the antimicrobial thiazole-triazole hybrid in , the target compound’s activity remains uncharacterized. Its esterified triazole moiety resembles intermediates in prodrug design, as seen in Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-triazole-4-carboxylate .
- Synthetic Methodology: The target compound’s synthesis likely parallels procedures for triazole-oxazole hybrids, such as hydrazine-mediated cyclization (e.g., refluxing with hydrazine hydrate in ethanol) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation.
Physicochemical and Crystallographic Comparisons
Crystallographic data for the target compound are absent in the provided evidence. However, analogues like Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate and (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime highlight the importance of software like SHELXL and WinGX in refining heterocyclic structures . These tools enable precise analysis of intermolecular interactions (e.g., π-stacking, hydrogen bonding), which are critical for rationalizing therapeutic binding mechanisms .
Research Implications and Limitations
- Therapeutic Potential: Structural similarities to antimicrobial and enzyme-targeting compounds suggest the target compound merits further in vitro screening.
- Synthetic Challenges : The ethoxy-methoxyphenyl and p-tolyl groups may complicate purification, requiring advanced chromatographic techniques (e.g., TLC/GC as in ).
- Data Gaps: No direct pharmacological or crystallographic data exist for the target compound. Comparative analyses rely on extrapolation from analogues, necessitating original research to validate hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
